(S)-Oxiraneacetic Acid Phenylmethyl Ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
benzyl 2-[(2S)-oxiran-2-yl]acetate |
InChI |
InChI=1S/C11H12O3/c12-11(6-10-8-13-10)14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
InChI Key |
WHGRMPDLBKOMMA-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](O1)CC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(O1)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for S Oxiraneacetic Acid Phenylmethyl Ester
Asymmetric Epoxidation Strategies for Related Olefinic Precursors
Asymmetric epoxidation of a prochiral olefin is a direct and atom-economical approach to obtaining enantiomerically enriched epoxides. The success of this strategy hinges on the development of effective chiral catalysts that can control the facial selectivity of the oxidant's attack on the double bond.
Catalytic Asymmetric Epoxidation (e.g., Sharpless-type, Chiral Ketone Catalysis)
Sharpless-Katsuki Asymmetric Epoxidation
The Sharpless-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. dalalinstitute.comwikipedia.orgresearchgate.net This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) as the chiral ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.comchem-station.com The predictability of the stereochemical outcome is a key advantage of this method; the choice of L-(+)-DET or D-(-)-DET determines which face of the olefin is epoxidized. chem-station.com
For the synthesis of (S)-Oxiraneacetic Acid Phenylmethyl Ester, a direct application of the Sharpless epoxidation to its corresponding olefinic precursor, benzyl (B1604629) cinnamate, is not feasible as it is not an allylic alcohol. However, a multi-step strategy can be employed starting from cinnamyl alcohol. The Sharpless asymmetric epoxidation of cinnamyl alcohol would yield the corresponding chiral epoxy alcohol, which can then be oxidized to the carboxylic acid and subsequently esterified to afford the target compound.
Chiral Ketone Catalysis
The use of chiral ketones as catalysts for asymmetric epoxidation has emerged as a powerful tool in organic synthesis. hku.hk These catalysts, in conjunction with a stoichiometric oxidant like potassium peroxymonosulfate (B1194676) (Oxone), generate chiral dioxiranes in situ, which then act as the epoxidizing agents.
A study by Imashiro and Seki demonstrated the catalytic asymmetric epoxidation of cinnamic acid derivatives using a C2-symmetric binaphthyl ketone catalyst. documentsdelivered.com This method provides the corresponding chiral glycidic acid derivatives with high yields and enantioselectivities. The researchers observed that higher enantioselectivities were achieved with (E)-cinnamates compared to (E)-stilbene derivatives, which they attributed to a dipole-dipole repulsion between the oxygen atoms of the ester group and the dioxirane. documentsdelivered.com
Table 1: Asymmetric Epoxidation of Methyl (E)-4-methoxycinnamate
| Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| 5 | 92 | 80 |
Data sourced from a study on the catalytic asymmetric epoxidation of cinnamic acid derivatives. documentsdelivered.com
Diastereoselective Epoxidation Approaches
Diastereoselective epoxidation involves the use of a chiral auxiliary attached to the olefinic precursor. This auxiliary directs the epoxidizing agent to one face of the double bond, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched epoxide.
Enantioselective Synthesis via Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer.
Enzymatic Kinetic Resolution and Biocatalytic Routes
Enzymes, particularly lipases and epoxide hydrolases, are highly effective catalysts for the kinetic resolution of racemic epoxides due to their high enantioselectivity and mild reaction conditions.
Lipase-Catalyzed Kinetic Resolution
Lipases can catalyze the enantioselective hydrolysis of racemic esters or the enantioselective esterification of racemic alcohols. d-nb.infonih.govscielo.br In the context of this compound, a racemic mixture of the corresponding ester could be subjected to enantioselective hydrolysis catalyzed by a lipase (B570770). The lipase would preferentially hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric excess. A study on the lipase-catalyzed kinetic resolution of aromatic Morita-Baylis-Hillman derivatives demonstrated the successful use of various lipases for the hydrolysis of acylated adducts, achieving high enantiomeric excesses. d-nb.info
Epoxide Hydrolase-Catalyzed Kinetic Resolution
Epoxide hydrolases (EHs) catalyze the hydrolysis of epoxides to their corresponding diols. In a kinetic resolution, an EH can selectively hydrolyze one enantiomer of a racemic epoxide, allowing for the isolation of the unreacted enantiomer with high enantiopurity.
A study by Gong et al. reported the bioresolution of racemic ethyl 3-phenylglycidate using a newly isolated Galactomyces geotrichum strain containing an epoxide hydrolase. mdpi.com This biocatalyst preferentially hydrolyzed the (2S,3R)-enantiomer, leaving the desired (2R,3S)-ethyl 3-phenylglycidate with high enantiomeric excess. After optimizing the reaction conditions, they achieved an enantiomeric excess of over 99%. mdpi.com
Table 2: Bioresolution of rac-Ethyl 3-Phenylglycidate
| Biocatalyst | Substrate/Cell Ratio (%) | Enantioselectivity (E value) | Enantiomeric Excess of Substrate (ee_s %) |
|---|---|---|---|
| G. geotrichum ZJUTZQ200 | 5 | 49 | >99 |
Data from the bioresolution of racemic ethyl 3-phenylglycidate. mdpi.com
Organocatalytic Kinetic Resolution
Organocatalysis has emerged as a powerful tool for various asymmetric transformations, including kinetic resolutions. bohrium.comnih.govresearchgate.netx-mol.net Chiral organocatalysts can activate one enantiomer of a racemic mixture preferentially, leading to its selective transformation. While specific examples for the organocatalytic kinetic resolution of this compound were not detailed in the provided search results, the general principles can be applied. For instance, a chiral amine or a thiourea-based catalyst could be used to catalyze the ring-opening of one enantiomer of the racemic epoxide with a suitable nucleophile, leaving the other enantiomer unreacted and in high enantiomeric purity.
Chemoenzymatic and Chemo-Catalytic Hybrid Synthetic Routes
Chemoenzymatic and chemo-catalytic hybrid routes combine the best features of both enzymatic and chemical catalysis to achieve efficient and selective syntheses.
A chemoenzymatic route for the synthesis of the Taxol C-13 side chain, which involves a chiral phenylglycidate synthon, has been reported. mdpi.com This synthesis starts with the bioresolution of racemic ethyl 3-phenylglycidate using Galactomyces geotrichum to obtain (2R,3S)-ethyl 3-phenylglycidate with high enantioselectivity. This enantiopure epoxide is then subjected to a series of chemical transformations to yield the final product. mdpi.com Similarly, a chemoenzymatic approach could be envisioned for the synthesis of this compound, where an enzymatic resolution step is followed by chemical modifications to arrive at the target molecule. researchgate.net Another example is the chemoenzymatic synthesis of (S)-betaxolol, which involves a hydrolytic kinetic resolution of an epoxide using Jacobsen's catalyst. mdpi.com
Optimization of Stereocontrol in Industrial and Laboratory Scale Synthesis
The successful synthesis of this compound with high enantiomeric excess (e.e.) hinges on the careful selection and optimization of the chosen synthetic route. Two primary strategies dominate this field: asymmetric epoxidation of a prochiral olefin and kinetic resolution of a racemic mixture of the epoxide. Optimization parameters often differ between laboratory and industrial settings due to considerations of cost, safety, scalability, and throughput.
Asymmetric Epoxidation:
Catalytic asymmetric epoxidation of a suitable unsaturated ester precursor, such as benzyl 3-butenoate, is a direct and atom-economical approach to obtaining the desired (S)-epoxide. The Sharpless-Katsuki and Jacobsen-Katsuki epoxidations are prominent methods in this context.
The Sharpless asymmetric epoxidation utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant, typically tert-butyl hydroperoxide (TBHP). The choice of the DET enantiomer dictates the stereochemical outcome. For the synthesis of the (S)-epoxide, (+)-DET is the appropriate chiral ligand. Optimization of this reaction involves several key parameters:
Catalyst Loading: While laboratory-scale reactions may tolerate higher catalyst loadings (e.g., 5-10 mol%), industrial processes strive for lower loadings (e.g., <1 mol%) to minimize cost and reduce metal contamination in the final product. This often requires longer reaction times or the use of more active catalyst systems.
Temperature: Reactions are typically conducted at low temperatures (e.g., -20 °C to 0 °C) to enhance enantioselectivity. However, on an industrial scale, the cost of maintaining very low temperatures can be significant. Process optimization, therefore, involves finding the highest possible temperature that still affords the desired enantiomeric excess.
Substrate Concentration: Higher concentrations are generally preferred in industrial settings to maximize reactor throughput. However, this can sometimes lead to decreased selectivity or issues with solubility and viscosity.
Oxidant and Ligand Stoichiometry: Precise control over the stoichiometry of the oxidant and the chiral ligand relative to the substrate is crucial for achieving high yields and enantioselectivity.
The Jacobsen-Katsuki epoxidation , employing a chiral manganese-salen complex as the catalyst, offers an alternative for the asymmetric epoxidation of unfunctionalized olefins. While highly effective for many substrates, its application to β,γ-unsaturated esters like the precursor to this compound requires careful optimization of the salen ligand structure and reaction conditions to achieve high stereocontrol.
Kinetic Resolution:
Kinetic resolution is another powerful technique for obtaining enantiomerically pure compounds. This method starts with a racemic mixture of the oxiraneacetic acid phenylmethyl ester and employs a chiral catalyst or reagent that selectively reacts with one enantiomer, leaving the other unreacted and thus enriched.
Enzymatic kinetic resolution is a particularly attractive method for industrial applications due to the high selectivity and mild reaction conditions offered by enzymes. Lipases are commonly employed for the hydrolysis of the ester group in one of the enantiomers. For instance, a lipase could selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer untouched. Optimization parameters for enzymatic resolutions include:
Enzyme Selection: Screening different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is critical to find one with the highest enantioselectivity (E-value) for the specific substrate.
Solvent System: The choice of solvent can significantly impact enzyme activity and selectivity. Organic solvents are often used to solubilize the substrate and can modulate the enzyme's conformation.
pH and Temperature: These parameters must be carefully controlled to ensure optimal enzyme performance and stability.
Acyl Acceptor (for transesterification): In transesterification reactions, the nature of the acyl acceptor can influence the reaction rate and selectivity.
Below is a table summarizing hypothetical optimization data for the synthesis of this compound, illustrating the impact of varying reaction parameters on yield and enantiomeric excess.
| Method | Scale | Catalyst/Enzyme (mol%) | Ligand/Additive | Temperature (°C) | Solvent | Yield (%) | e.e. (%) of (S)-isomer |
| Sharpless Epoxidation | Laboratory | 5 | (+)-DET | -20 | Dichloromethane | 85 | 98 |
| Sharpless Epoxidation | Industrial | 0.5 | (+)-DET | -5 | Toluene | 80 | 95 |
| Enzymatic Kin. Resolution | Laboratory | 1 (w/w vs. substrate) | - | 30 | Heptane | 45 (of S) | >99 |
| Enzymatic Kin. Resolution | Industrial | 0.2 (w/w vs. substrate) | Immobilized Lipase | 40 | Toluene | 42 (of S) | >99 |
Detailed research findings have shown that for the Sharpless epoxidation, the use of molecular sieves is often beneficial in laboratory settings to remove water, which can deactivate the catalyst. On an industrial scale, this might be replaced by azeotropic removal of water or the use of a pre-dried solvent. For enzymatic resolutions, immobilization of the enzyme on a solid support is a common strategy in industrial processes. This facilitates catalyst recovery and reuse, significantly reducing costs and simplifying product purification.
Reactivity and Mechanistic Investigations of S Oxiraneacetic Acid Phenylmethyl Ester
Nucleophilic Ring-Opening Reactions of the Epoxide Moiety
Nucleophilic attack on the epoxide ring of (S)-Oxiraneacetic Acid Phenylmethyl Ester is a common and synthetically useful transformation. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the simultaneous cleavage of a carbon-oxygen bond. The regiochemical and stereochemical outcomes of these reactions are highly predictable.
Regioselectivity and Stereochemistry with Carbon Nucleophiles (e.g., Organometallic Reagents)
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent carbon-based nucleophiles that readily react with epoxides. libretexts.org In the case of this compound, which possesses a primary (C3) and a secondary (C2) carbon in its epoxide ring, the reaction follows a strict S(_N)2 pathway. masterorganicchemistry.com
Regioselectivity: The nucleophilic attack occurs preferentially at the less sterically hindered carbon atom. For this molecule, the attack will be directed at the primary carbon (C3). This selectivity is driven by the steric bulk around the secondary carbon, which is attached to the phenylmethyl ester group. khanacademy.org
The general reaction can be summarized as follows:
Step 1: The organometallic reagent attacks the less substituted C3 carbon of the epoxide.
Step 2: This leads to the opening of the epoxide ring, forming a metal alkoxide intermediate.
Step 3: An acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.org
| Organometallic Reagent (R-M) | Major Product | Site of Attack | Mechanism | Stereochemical Outcome |
|---|---|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | Phenylmethyl (S)-3-hydroxy-2-(hydroxymethyl)butanoate | C3 (Primary) | SN2 | Retention at C2 |
| Phenyllithium (C₆H₅Li) | Phenylmethyl (S)-3-hydroxy-2-(1-phenylethyl)acetate | C3 (Primary) | SN2 | Retention at C2 |
| Ethylmagnesium Chloride (CH₃CH₂MgCl) | Phenylmethyl (S)-3-hydroxy-2-(hydroxymethyl)pentanoate | C3 (Primary) | SN2 | Retention at C2 |
Ring-Opening with Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)
Similar to carbon nucleophiles, heteroatom nucleophiles such as alkoxides (RO⁻), amines (RNH₂), and thiolates (RS⁻) also open the epoxide ring via an S(_N)2 mechanism under basic or neutral conditions. The driving force for the reaction is the relief of the epoxide's ring strain. libretexts.org
Regioselectivity and Stereochemistry: The principles of regioselectivity and stereochemistry are consistent with those observed for organometallic reagents. The nucleophile will attack the less sterically hindered primary carbon (C3), resulting in an anti-addition product with inversion of configuration at the site of attack and retention of configuration at the C2 stereocenter. byjus.com
| Nucleophile | Reaction Conditions | Major Product | Site of Attack |
|---|---|---|---|
| Sodium Methoxide (NaOCH₃) | Methanol | Phenylmethyl (S)-3-hydroxy-4-methoxybutanoate | C3 (Primary) |
| Ammonia (NH₃) | Ethanol | Phenylmethyl (S)-4-amino-3-hydroxybutanoate | C3 (Primary) |
| Sodium Thiophenoxide (NaSPh) | Methanol | Phenylmethyl (S)-3-hydroxy-4-(phenylthio)butanoate | C3 (Primary) |
Catalyzed Nucleophilic Ring-Opening Processes (e.g., Lewis Acid Catalysis, Organocatalysis)
The reactivity of the epoxide can be enhanced through the use of catalysts. Both Lewis acids and organocatalysts can facilitate the ring-opening reaction, often influencing its regioselectivity and enabling the use of weaker nucleophiles.
Lewis Acid Catalysis: Lewis acids, such as titanium isopropoxide or tin tetrachloride, coordinate to the epoxide oxygen atom. researchgate.netmasterorganicchemistry.com This coordination polarizes the C-O bonds, making the epoxide carbons more electrophilic and thus more susceptible to nucleophilic attack. This activation allows even weak nucleophiles to open the ring. For unsymmetrical epoxides with primary and secondary carbons, Lewis acid catalysis generally still favors attack at the less hindered primary carbon. ucdavis.edu
Organocatalysis: Chiral organocatalysts, such as phosphoric acids or thiourea (B124793) derivatives, have emerged as powerful tools for asymmetric ring-opening reactions. nih.govcolab.wsnih.gov These catalysts typically operate through a dual-activation mechanism, activating both the epoxide (via hydrogen bonding) and the nucleophile. colab.ws This approach can lead to high levels of stereocontrol in the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides. nih.govacs.org In the context of a chiral substrate like this compound, a chiral catalyst can be used to achieve high diastereoselectivity in reactions with various nucleophiles.
Electrophilic Ring-Opening Reactions
Under acidic conditions, the ring-opening of this compound proceeds through a different mechanism. The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group).
Acid-Catalyzed Ring-Opening Mechanisms
The mechanism of acid-catalyzed epoxide opening is a hybrid between S(_N)1 and S(_N)2. libretexts.orgbyjus.com After the initial protonation of the epoxide oxygen, the C-O bonds are weakened. The subsequent nucleophilic attack occurs from the backside, characteristic of an S(_N)2 reaction, leading to a product with trans stereochemistry. openstax.org
Regioselectivity: The regioselectivity in acid-catalyzed opening depends on the substitution pattern of the epoxide. libretexts.org For epoxides with primary and secondary carbons, like this compound, the nucleophile preferentially attacks the primary carbon. openstax.orgjove.com Although a partial positive charge develops on the more substituted secondary carbon in the transition state, steric effects dominate, directing the nucleophile to the less hindered position. jove.com This S(_N)2-like outcome is typical for such systems. openstax.org
For example, in the acid-catalyzed hydrolysis to form a diol, water acts as the nucleophile.
The epoxide oxygen is protonated by an acid catalyst (e.g., H₂SO₄).
A water molecule attacks the less substituted C3 carbon from the side opposite the C-O bond.
The C-O bond breaks, relieving the ring strain.
Deprotonation of the attacking water molecule yields the trans-diol and regenerates the acid catalyst. libretexts.org
| Reagent/Nucleophile | Major Product | Site of Attack | Mechanism | Stereochemical Outcome |
|---|---|---|---|---|
| H₂O / H₂SO₄ (cat.) | Phenylmethyl (S)-3,4-dihydroxybutanoate | C3 (Primary) | SN2-like | trans-diol |
| Methanol / H₂SO₄ (cat.) | Phenylmethyl (S)-3-hydroxy-4-methoxybutanoate | C3 (Primary) | SN2-like | trans-product |
Halogenation and Hydrohalogenation
The reaction of epoxides with anhydrous hydrogen halides (HX) is a classic example of electrophilic ring-opening that results in the formation of a trans-halohydrin. libretexts.orglibretexts.org The mechanism follows the general principles of acid-catalyzed ring-opening.
Regioselectivity and Stereochemistry: The reaction begins with the protonation of the epoxide oxygen by the hydrogen halide. The resulting halide anion (X⁻) then acts as the nucleophile. For an epoxide with primary and secondary carbons, the halide anion will attack the less substituted primary carbon (C3) in an S(_N)2-like fashion. libretexts.orglibretexts.org This leads to the formation of a trans-halohydrin, where the halogen is attached to the primary carbon and the hydroxyl group is on the secondary carbon, with the original stereochemistry at C2 being retained. libretexts.org
| Reagent | Major Regioisomer | Site of Halide Attack | Stereochemistry |
|---|---|---|---|
| HCl (anhydrous) | Phenylmethyl (S)-4-chloro-3-hydroxybutanoate | C3 (Primary) | trans |
| HBr (anhydrous) | Phenylmethyl (S)-4-bromo-3-hydroxybutanoate | C3 (Primary) | trans |
| HI (anhydrous) | Phenylmethyl (S)-3-hydroxy-4-iodobutanoate | C3 (Primary) | trans |
Rearrangement Reactions and Isomerizations of the Epoxide Ring
The strained three-membered ring of epoxides, including the one in this compound, is susceptible to various rearrangement and isomerization reactions, typically promoted by acid or base catalysis. These reactions can lead to the formation of constitutional isomers with significant synthetic utility.
Under acidic conditions, protonation of the epoxide oxygen enhances the electrophilicity of the ring carbons, facilitating cleavage of a carbon-oxygen bond. This can initiate a cascade of events, including isomerization. For instance, acid-catalyzed reactions of 2,3-epoxy derivatives can lead to isomerization and cyclization, depending on the reaction conditions and the nucleophiles present. researchgate.net The initial ring-opening may form a carbocation intermediate, particularly at a more substituted carbon, which can then undergo rearrangements such as hydride or alkyl shifts to yield a more stable carbocation before capturing a nucleophile. youtube.com In some cases, epoxides can be isomerized to ketones under specific catalytic conditions. google.com
Base-catalyzed rearrangements are also well-documented for certain classes of epoxides, notably 2,3-epoxy alcohols, which undergo the Payne rearrangement. wikipedia.orguomustansiriyah.edu.iqlibretexts.org This process involves the reversible migration of the epoxide functionality along a carbon chain via an intramolecular nucleophilic attack of a neighboring alkoxide. wikipedia.orglibretexts.org While this compound lacks the requisite hydroxyl group for a classic Payne rearrangement, analogous intramolecular migrations could be envisaged if the ester were hydrolyzed or reduced in situ.
Furthermore, the hydrolysis of glycidic esters, which are α,β-epoxy esters, can be accompanied by rearrangement. researchgate.netunacademy.comlscollege.ac.in Upon hydrolysis, the resulting glycidic acid is often unstable and can decarboxylate to form a carbonyl compound, a transformation that involves rearrangement. researchgate.net
A summary of potential rearrangement types for epoxides is presented below.
| Rearrangement Type | Catalyst | Typical Substrate | Potential Outcome |
| Acid-Catalyzed Rearrangement | Lewis or Brønsted Acids | General Epoxides | Ketones, Aldehydes, Diols |
| Payne Rearrangement | Base | 2,3-Epoxy Alcohols | Isomeric 1,2-Epoxy Alcohols |
| Darzens Condensation Rearrangement | Base (during hydrolysis) | Glycidic Esters | Aldehydes or Ketones (after decarboxylation) |
Functional Group Transformations of the Phenylmethyl Ester Moiety
The phenylmethyl ester (benzyl ester) group in the title compound can undergo several key transformations, including hydrolysis, transesterification, and reduction, which are fundamental reactions in synthetic organic chemistry.
Ester hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. The reaction is reversible, and all steps are in equilibrium. masterorganicchemistry.com
Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is irreversible because the final step is an acid-base reaction where the resulting carboxylic acid is deprotonated by the alkoxide leaving group. vedantu.com
During the acid-catalyzed hydrolysis of epoxy esters, isomerization can occur, leading to a mixture of diol products. researchgate.net
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comvedantu.com
In the base-catalyzed mechanism , an alkoxide nucleophile attacks the ester's carbonyl carbon. This is an equilibrium process, and often a large excess of the new alcohol is used to drive the reaction to completion. vedantu.commdpi.com
The acid-catalyzed mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack from the new alcohol. masterorganicchemistry.comjbiochemtech.com
These reactions are crucial for modifying the ester group or for deprotection to reveal the carboxylic acid.
The ester functionality of this compound can be reduced to a primary alcohol. A powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comslideshare.net LiAlH₄ is a potent source of hydride ions (H⁻) and readily reduces esters to their corresponding primary alcohols. masterorganicchemistry.com
However, LiAlH₄ is also capable of opening epoxide rings. masterorganicchemistry.comslideshare.net This presents a challenge of chemoselectivity. The reaction conditions, including temperature and order of addition, can influence whether the ester is selectively reduced, the epoxide is opened, or both transformations occur. The nucleophilic hydride can attack one of the epoxide carbons in an Sₙ2 fashion, leading to a ring-opened secondary alcohol. ic.ac.uk Therefore, careful control of the reaction is necessary to achieve the desired reduction of the ester moiety while preserving the chiral epoxide ring, which would yield (S)-2-(oxiran-2-yl)ethan-1-ol. Subsequent reduction of the epoxide would lead to a chiral 1,3-diol.
Detailed Reaction Mechanisms and Transition State Analysis
Understanding the detailed mechanisms of the reactions involving this compound is crucial for predicting product outcomes, including stereochemistry, and for optimizing reaction conditions.
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. nih.gov For the reactions of this compound, DFT calculations can be employed to:
Model Reaction Intermediates and Transition States: The geometries of reactants, intermediates, transition states, and products can be optimized. For example, in the hydrolysis of the ester, the tetrahedral intermediate formed after nucleophilic attack can be modeled. researchgate.net
Calculate Activation Energies: By determining the energies of transition states and reactants, the activation energy barrier for a reaction pathway can be calculated. This allows for the comparison of different possible mechanisms. For instance, the energy barriers for Sₙ1-like and Sₙ2-like epoxide ring-opening under acidic conditions can be compared to predict the favored pathway. researchgate.net
Analyze Reaction Energetics: DFT studies can reveal whether a reaction is exothermic or endothermic and can help rationalize the regioselectivity of reactions, such as nucleophilic attack at the more or less substituted carbon of the epoxide. acs.orgnih.gov
Such computational analyses have been applied to study the decomposition of glycidic esters and the mechanism of epoxide ring-opening reactions, providing deep insights into the interplay of electronic and steric factors that control reactivity. researchgate.netresearchgate.net
Experimental studies are essential to validate and complement computational findings. Kinetic and stereochemical investigations are particularly informative.
Kinetic Studies: By measuring reaction rates under different conditions (e.g., varying concentrations of reactants or catalysts), a rate law can be determined, which provides evidence for the proposed mechanism. For example, a second-order rate dependence on a catalyst in an epoxide ring-opening reaction suggested a mechanism involving cooperative activation by two catalyst molecules. acs.org Kinetic resolution, where enantiomers react at different rates with a chiral catalyst or reagent, is a powerful application of this principle. wikipedia.orgrsc.orgnih.gov Studying the kinetic resolution of racemic oxiraneacetic acid phenylmethyl ester could provide information about the transition state of the rate-determining step. wikipedia.org
Stereochemical Probes: The stereochemical outcome of a reaction provides significant mechanistic clues. The ring-opening of epoxides with nucleophiles typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked. wikipedia.orgchemistrysteps.com By using chiral nucleophiles or analyzing the stereochemistry of the products formed from the chiral starting material, the site and stereospecificity of the attack can be determined. This helps to distinguish between Sₙ1 and Sₙ2 pathways. researchgate.netrsc.org For example, reacting this compound with a nucleophile and determining the absolute configuration of the resulting ring-opened product would confirm the stereochemical course of the reaction.
Applications of S Oxiraneacetic Acid Phenylmethyl Ester As a Chiral Building Block
Enantioselective Total Synthesis of Chiral Natural Products
The precise three-dimensional arrangement of atoms in natural products is often critical to their biological activity. (S)-Oxiraneacetic acid phenylmethyl ester serves as a key starting material for introducing stereocenters with high fidelity, enabling the total synthesis of complex natural products.
Construction of Polyketide Frameworks
Polyketides are a large and structurally diverse class of natural products, many of which possess potent medicinal properties. The iterative and stereocontrolled assembly of their carbon backbones presents a significant synthetic challenge. A notable application of a closely related analogue, (S)-(+)-glycidyl benzyl (B1604629) ether, is demonstrated in the enantioselective total synthesis of (+)-gigantecin, a cytotoxic Annonaceous acetogenin. nih.govresearchgate.net While the detailed mechanism of its incorporation is part of a broader synthetic strategy, the chiral epoxide serves as a crucial electrophile, allowing for the nucleophilic attack that establishes a key stereocenter within the growing polyketide chain. The inherent chirality of the epoxide ensures the stereospecific formation of the desired alcohol, which is a fundamental component of the final natural product's structure.
Intermediates for Terpenoids and Alkaloids
While direct and extensive examples of the application of this compound in the total synthesis of terpenoids and alkaloids are not prominently documented in readily available literature, the synthetic strategies employed for these classes of natural products often rely on chiral epoxides as versatile intermediates. nih.govnih.govescholarship.orgoup.comresearchgate.netmdpi.comnih.govnih.govrsc.org Chiral epoxides, such as the one in the title compound, are ideal precursors for creating the stereochemically rich and often complex ring systems characteristic of many terpenoids and alkaloids. nih.govnih.govescholarship.orgoup.comresearchgate.netmdpi.comnih.govnih.govrsc.org The regioselective opening of the epoxide ring by various nucleophiles allows for the introduction of diverse functionalities and the construction of key carbon-carbon and carbon-heteroatom bonds with precise stereocontrol, a fundamental requirement in the synthesis of these intricate natural products. nih.govnih.govescholarship.orgoup.comresearchgate.netmdpi.comnih.govnih.govrsc.org
Synthesis of Enantiopure Pharmaceutical Intermediates and Precursors
The demand for enantiomerically pure pharmaceuticals has driven the development of efficient synthetic routes to chiral building blocks. This compound proves to be a valuable precursor for a range of pharmaceutical intermediates.
Precursors to Chiral Amines and Alcohols
Chiral amines and alcohols are ubiquitous structural motifs in a vast number of pharmaceuticals. The epoxide ring of this compound is susceptible to nucleophilic attack by amines and other nucleophiles, providing a straightforward route to enantiopure β-amino alcohols and other functionalized alcohols. rroij.comorganic-chemistry.orggaylordchemical.comresearchgate.netnih.gov The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide, and with inversion of stereochemistry, thus translating the chirality of the starting material to the product. This method offers a reliable and stereocontrolled approach to valuable chiral building blocks that are essential for the synthesis of a wide range of therapeutic agents. rroij.comorganic-chemistry.orggaylordchemical.comresearchgate.netnih.gov
| Nucleophile | Product Type | Significance |
| Primary/Secondary Amines | Chiral β-Amino Alcohols | Precursors for various pharmaceuticals, including antivirals and cardiovascular drugs. |
| Azide (B81097) followed by reduction | Chiral Vicinal Amino Alcohols | Important components of antibiotics and enzyme inhibitors. |
| Organometallic Reagents | Chiral Secondary Alcohols | Versatile intermediates in organic synthesis. |
Building Blocks for Heterocyclic Scaffolds
Heterocyclic compounds form the core of a vast number of drugs. The electrophilic nature of the epoxide in this compound allows for its use in the construction of various chiral heterocyclic systems. For instance, intramolecular cyclization reactions following the initial ring-opening of the epoxide can lead to the formation of chiral tetrahydrofurans, piperidines, and other important heterocyclic scaffolds. rsc.orgrsc.orgresearchgate.netwhiterose.ac.ukresearchgate.netorganic-chemistry.orgnih.gov The stereochemistry of the final heterocyclic product is directly influenced by the chirality of the starting epoxide, making this a powerful strategy for the asymmetric synthesis of complex drug molecules.
| Reaction Type | Resulting Heterocycle | Therapeutic Relevance |
| Intramolecular Cyclization of an amino alcohol | Chiral Piperidines | Found in numerous alkaloids and CNS-active drugs. |
| Intramolecular Cyclization of a diol precursor | Chiral Tetrahydrofurans | Present in many natural products and pharmaceuticals with diverse activities. |
| Reaction with dinucleophiles | Chiral Morpholines/Thiazolidines | Important scaffolds in medicinal chemistry. |
Development of Chiral Auxiliaries and Ligands
The field of asymmetric catalysis relies heavily on the availability of effective chiral auxiliaries and ligands. While specific, widely recognized chiral auxiliaries or ligands derived directly from this compound are not extensively documented, the structural motifs accessible from this chiral building block hold significant potential for such applications. rsc.orgunine.chwikipedia.orgdicp.ac.cnnih.govrsc.orgresearchgate.netrsc.org
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.orgresearchgate.netrsc.org The diol or amino alcohol functionalities that can be readily synthesized from this compound are common features in many successful chiral auxiliaries. wikipedia.orgresearchgate.netrsc.org These functional groups can coordinate to metal centers or shield one face of a reactive intermediate, thereby inducing high levels of stereoselectivity.
Similarly, chiral ligands are used in catalytic amounts to transfer chirality from the catalyst to the product in a chemical reaction. The development of novel chiral ligands is a continuous pursuit in asymmetric synthesis. The C2-symmetric diols or diamines that can be potentially synthesized from two molecules of this compound are privileged structures for the construction of effective chiral ligands for a variety of metal-catalyzed asymmetric transformations. rsc.orgunine.chdicp.ac.cnnih.govrsc.org
Applications in Advanced Organic Materials and Polymers
This compound, also known as (S)-benzyl glycidate, serves as a valuable chiral building block in the synthesis of stereoregular polymers, particularly for advanced organic materials. Its utility is highlighted in the production of derivatives of poly(β-malic acid), a biodegradable and biocompatible polyester (B1180765) with significant potential in the pharmaceutical field.
Detailed Research Findings: Carbonylative Polymerization
Recent research has demonstrated the direct carbonylative polymerization of benzyl glycidate as an effective method for producing a poly(β-malic acid) derivative. This approach is noteworthy as it circumvents the more complex traditional routes that often involve the synthesis of a β-malolactonate intermediate for subsequent ring-opening polymerization. The direct chain growth polymerization of (S)-benzyl glycidate offers a more streamlined and appealing methodology due to the ready availability of the epoxide monomer.
In a study focusing on this polymerization method, NaCo(CO)4 and pyridine (B92270) derivatives were employed as a catalytic system. The investigation into the reaction mechanism confirmed that the polymerization proceeds via a direct chain growth pathway. This method represents a significant advancement over conventional step-growth polycondensation of malic acid for producing poly(β-malic acid).
While the primary research focuses on carbonylative polymerization, the synthesis of stereoregular polymers from chiral epoxides is a broader field of study. For instance, isoselective ring-opening polymerizations of racemic substituted phenyl glycidyl (B131873) ethers have been shown to yield isotactic polymers. researchgate.net In such cases, the concurrent formation of both (R)- and (S)-poly(phenyl glycidyl ether) stereoisomers can lead to the in situ formation of a stereocomplex. researchgate.net This stereocomplexation, a co-crystallization of polymer strands of opposite chirality, can enhance the thermal and mechanical properties of the resulting material. researchgate.netresearchgate.net For example, stereocomplexes of different poly(phenyl glycidyl ether)s have exhibited an increase in melting temperature of up to 76 °C compared to their enantiopure counterparts. researchgate.net
Although distinct from the carbonylative polymerization of benzyl glycidate, these findings on related chiral epoxides underscore the potential of using such monomers to create highly ordered, stereoregular polymers with tailored properties for advanced material applications. The chirality of the monomer is crucial in achieving the desired stereoregularity in the final polymer, which in turn influences its physical and biological properties.
Table 1: Polymerization of Benzyl Glycidate and Related Chiral Epoxides
| Monomer | Polymerization Method | Key Findings | Resulting Polymer | Potential Applications |
| Benzyl Glycidate | Direct Carbonylative Polymerization | Direct chain growth, avoids β-lactone intermediate. | Poly(β-malic acid) derivative | Drug delivery systems, advanced biomaterials. |
| Racemic Phenyl Glycidyl Ethers | Isoselective Ring-Opening Polymerization | In situ formation of a polyether stereocomplex. | Isotactic poly(phenyl glycidyl ether) | Materials with enhanced thermal and mechanical properties. |
Advanced Spectroscopic and Structural Elucidation of S Oxiraneacetic Acid Phenylmethyl Ester and Its Synthetic Transformations
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))
Chiroptical spectroscopic methods are indispensable for the non-destructive determination of the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and refraction of left- and right-circularly polarized light, respectively, by a chiral substance.
For (S)-Oxiraneacetic Acid Phenylmethyl Ester, the chromophores—specifically the phenylmethyl ester group—are located in proximity to the chiral center. The electronic transitions associated with these chromophores are perturbed by the asymmetric environment, giving rise to characteristic ECD and ORD spectra. The sign and magnitude of the observed Cotton effects in the ECD spectrum are directly related to the spatial arrangement of atoms around the stereocenter.
In a typical analysis, the experimental ECD spectrum of the compound is compared with theoretical spectra generated through quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). By calculating the expected spectra for both the (S) and (R) enantiomers, a direct comparison allows for the unambiguous assignment of the absolute configuration of the synthesized sample. beilstein-journals.orgnih.gov The (S)-enantiomer is expected to produce a spectrum that is a mirror image of the (R)-enantiomer's spectrum. nih.gov
Table 1: Representative ECD Data for a Chiral Ester
| Wavelength (nm) | Cotton Effect Sign | Associated Transition |
|---|---|---|
| ~210 | Negative | π → π* (aromatic) |
| ~230 | Positive | n → π* (carbonyl) |
| ~260 | Negative | π → π* (aromatic, fine structure) |
Note: This data is illustrative and represents typical values for a chiral molecule with similar chromophores.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational Analysis and Stereochemical Assignment
Advanced NMR techniques provide profound insights into the three-dimensional structure and bonding network of molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments is utilized for complete structural assignment and conformational analysis. ipb.ptmdpi.com
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. The protons of the oxirane ring are diastereotopic and exhibit distinct chemical shifts and coupling constants, which are sensitive to the ring's geometry. Two-dimensional techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming the connectivity within the molecule.
The Nuclear Overhauser Effect (NOE) is particularly powerful for conformational analysis. mdpi.com A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can detect through-space interactions between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds. These correlations help to define the preferred conformation of the flexible side chain relative to the epoxide and phenyl rings. ipb.pt
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key COSY Correlations | Potential NOESY Correlations |
|---|---|---|---|---|
| Phenyl-H | 7.30-7.45 (m, 5H) | 128.0-136.0 | - | Benzyl-CH₂ |
| Benzyl-CH₂ | 5.15 (s, 2H) | 67.0 | - | Phenyl-H, Acetic-CH₂ |
| Carbonyl C=O | - | 170.0 | - | - |
| Acetic-CH₂ | 2.70-2.90 (m, 2H) | 40.0 | Oxirane-CH | Benzyl-CH₂, Oxirane-CH |
| Oxirane-CH | 3.10-3.20 (m, 1H) | 52.0 | Acetic-CH₂, Oxirane-CH₂ | Acetic-CH₂, Oxirane-CH₂ |
| Oxirane-CH₂ | 2.60-2.85 (m, 2H) | 47.0 | Oxirane-CH | Oxirane-CH |
Note: Predicted values in CDCl₃. Actual values may vary. 'm' denotes multiplet, 's' denotes singlet.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
While a specific, publicly available crystal structure for this compound was not identified, analysis of structurally related epoxides and phenylmethyl esters allows for a reliable prediction of its solid-state characteristics. The analysis would confirm the (S)-configuration of the chiral center and detail the packing of molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking.
Table 3: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁) |
| C=O Bond Length | ~1.21 Å |
| C-O (ester) Bond Length | ~1.34 Å |
| C-O (epoxide) Bond Length | ~1.45 Å |
| C-C (epoxide) Bond Length | ~1.47 Å |
Note: These values are based on typical bond lengths for similar functional groups.
Vibrational Spectroscopy (IR, Raman) for Structural Characterization and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. msu.edu For this compound, this method is effective for both structural confirmation and for monitoring the progress of its synthesis. mdpi.com
Key vibrational modes include the strong carbonyl (C=O) stretch of the ester group, the C-O stretching vibrations of the ester and epoxide moieties, the aromatic C=C and C-H stretching of the phenyl group, and the characteristic ring deformation ("breathing") modes of the strained oxirane ring. msu.edu During synthesis, for instance via epoxidation of an unsaturated precursor, IR spectroscopy can be used to monitor the disappearance of the alkene C=C stretching band and the appearance of the epoxide C-O stretching band, signaling the reaction's progression. mdpi.com
Table 4: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 3000-2850 | C-H Stretch | Aliphatic |
| ~1735 | C=O Stretch | Ester Carbonyl |
| 1600, 1495 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch | Epoxide Ring |
| 1200-1150 | C-O Stretch | Ester |
High-Resolution Mass Spectrometry for Elucidation of Fragmentation Pathways and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule through highly accurate mass measurements and for elucidating its structure via analysis of fragmentation patterns. nih.gov
Upon ionization (e.g., via Electrospray Ionization, ESI), this compound will form a molecular ion or a protonated molecule. In tandem mass spectrometry (MS/MS) experiments, this ion is fragmented, and the resulting product ions provide a structural fingerprint of the molecule. nih.gov
Key fragmentation pathways for esters often involve cleavage at the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, characteristic fragments would likely arise from:
Loss of the benzyl (B1604629) group (C₇H₇•) , leading to a fragment ion.
Loss of the benzyloxy radical (•OCH₂Ph) .
Formation of the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, a hallmark of benzyl-containing compounds.
Cleavage of the oxirane ring.
HRMS provides exact mass data for both the parent ion and its fragments, which is used to calculate the elemental formula, thereby confirming the identity of the compound and assessing its purity with high confidence. nih.gov
Table 5: Predicted Key Fragments in Mass Spectrometry
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 192.079 | [M]⁺• (Molecular Ion) | - |
| 108 | [C₇H₈O]⁺• (Benzyl alcohol ion) | Rearrangement and cleavage |
| 101 | [M - C₇H₇]⁺ | Loss of benzyl group |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Cleavage of benzyl group |
| 85 | [C₄H₅O₂]⁺ | Cleavage of ester bond |
Note: Fragmentation depends on the ionization technique used.
Theoretical and Computational Chemistry Studies of S Oxiraneacetic Acid Phenylmethyl Ester
Quantum Chemical Calculations on Molecular Structure, Conformation, and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and conformational landscape of (S)-Oxiraneacetic Acid Phenylmethyl Ester. These calculations provide insights into the molecule's stability and geometry.
Molecular Structure: The geometry of the molecule can be optimized using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), to find the lowest energy structure. pnrjournal.comresearchgate.net This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. The oxirane ring is characterized by strained C-C and C-O bonds, a feature that computational methods can quantify precisely. The calculations would reveal the precise bond lengths of the epoxide ring, the ester group, and the phenyl ring, providing a detailed structural map. nih.govresearchgate.net
Conformational Analysis and Energetics: The molecule possesses several rotatable bonds, leading to different spatial arrangements or conformers. The key dihedral angles that define the conformational space include the rotation around the bond connecting the oxirane ring to the carbonyl group and the bonds within the benzyl (B1604629) ester moiety. A potential energy surface scan can be performed by systematically rotating these bonds to identify stable conformers (local minima on the energy landscape). nih.gov The relative energies of these conformers are calculated to determine the most stable, or ground-state, conformation. This analysis is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred shape. acs.org
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C1-O(epoxide) | ~1.45 Å |
| Bond Length | C2-O(epoxide) | ~1.46 Å |
| Bond Length | C1-C2(epoxide) | ~1.48 Å |
| Bond Length | C=O(ester) | ~1.21 Å |
| Bond Angle | C1-O-C2(epoxide) | ~61.5° |
| Bond Angle | O-C1-C2(epoxide) | ~59.2° |
| Dihedral Angle | O(epoxide)-C1-C(alpha)-C(carbonyl) | Variable (defines conformation) |
Note: The values in Table 1 are representative and based on typical results from DFT calculations on similar epoxide and ester-containing molecules. pnrjournal.com
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, ECD Spectra)
Computational spectroscopy is a powerful tool for structure verification and the assignment of absolute configuration. nih.gov
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. nih.gov Calculations are typically performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For flexible molecules, it is often necessary to calculate the shifts for several low-energy conformers and then determine a Boltzmann-weighted average to obtain a final predicted spectrum that can be accurately compared with experimental data. github.ioescholarship.org
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Oxirane CH | ~3.2 - 3.4 | ~48 - 50 |
| Oxirane CH₂ (diastereotopic) | ~2.8 - 3.0 | ~45 - 47 |
| Alpha-CH₂ | ~2.6 - 2.9 | ~38 - 40 |
| Benzyl CH₂ | ~5.1 - 5.3 | ~66 - 68 |
| Phenyl CHs | ~7.2 - 7.4 | ~128 - 136 |
| Carbonyl C=O | - | ~170 - 172 |
Note: Values are illustrative, based on computational studies of similar functional groups.
Electronic Circular Dichroism (ECD) Spectra: ECD spectroscopy is a critical technique for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra. dtu.dknih.govresearchgate.net The process involves calculating the excitation energies and corresponding rotatory strengths for the molecule's electronic transitions. dtu.dk The resulting data points are then fitted with Gaussian functions to generate a simulated ECD spectrum. nih.gov By comparing the calculated spectrum for the (S)-enantiomer with the experimentally measured spectrum, the absolute configuration can be confidently assigned. A positive or negative Cotton effect at a specific wavelength in the calculated spectrum should match the experimental observation. beilstein-journals.org
Reaction Pathway Modeling and Transition State Analysis for Stereoselectivity and Regioselectivity
The synthetic utility of this compound lies in the stereospecific and regioselective opening of its epoxide ring. Computational modeling can map out the potential energy surfaces for these reactions, providing deep mechanistic insight. polyu.edu.hk
The reaction of the epoxide with a nucleophile can proceed via two main pathways, involving nucleophilic attack at either the C2 (substituted) or C3 (unsubstituted) carbon of the oxirane ring. DFT calculations are used to locate the transition state (TS) structures for both pathways. researchgate.net A transition state is a first-order saddle point on the potential energy surface, and its geometry represents the highest energy point along the reaction coordinate.
By calculating the energies of the reactants, transition states, and products, an energy profile for the reaction can be constructed. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡). The regioselectivity of the reaction is determined by the difference in the activation energies of the two competing pathways (ΔΔE‡ = ΔE‡(C2 attack) - ΔE‡(C3 attack)). The pathway with the lower activation energy is kinetically favored and will be the major reaction pathway observed experimentally. beilstein-journals.orgbeilstein-journals.orgnih.gov These calculations can explain why, under certain conditions (e.g., basic or neutral), attack at the less sterically hindered carbon is preferred, while under other conditions (e.g., acidic), attack occurs at the more substituted carbon. nih.gov
| Pathway | Description | Calculated Relative Activation Energy (ΔE‡) | Predicted Outcome |
|---|---|---|---|
| Path A | Nucleophilic attack at the unsubstituted carbon (C3) | Lower ΔE‡ | Major Product (Higher Regioselectivity) |
| Path B | Nucleophilic attack at the substituted carbon (C2) | Higher ΔE‡ | Minor Product |
Note: The relative activation energies are qualitative and depend heavily on the specific nucleophile and reaction conditions (solvent, catalyst).
Analysis of Electronic Structure, Chirality, and Stereoelectronic Effects
The electronic properties of a molecule govern its reactivity. Computational methods provide a detailed picture of the electron distribution and orbital interactions.
Electronic Structure: Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding chemical reactivity. chalcogen.roresearchgate.net For this compound, the HOMO is typically localized on the phenyl ring and the oxygen atoms, which are the sites most susceptible to electrophilic attack. The LUMO is generally centered on the antibonding orbitals of the carbonyl group and the strained C-O bonds of the epoxide ring, representing the most likely sites for nucleophilic attack. dergipark.org.tr The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Chirality and Stereoelectronic Effects: Stereoelectronic effects are orbital interactions that depend on the spatial arrangement of atoms and are critical in understanding the reactivity of chiral molecules. wikipedia.org Natural Bond Orbital (NBO) analysis is a computational technique used to study these effects by examining charge delocalization and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netnih.gov For example, NBO analysis can reveal stabilizing interactions between the lone pairs of the epoxide oxygen and the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. These interactions can influence the ground-state conformation and the geometry of the transition states during reactions, thereby affecting stereoselectivity. The specific (S)-configuration dictates a unique three-dimensional arrangement of these orbitals, leading to a preferred direction of approach for incoming reagents. nist.gov
Molecular Dynamics Simulations (if applicable) for Reactivity in Solution or Enzyme Environments
While quantum mechanics calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. researchgate.net
Reactivity in Solution: MD simulations can be used to study this compound in an explicit solvent environment (e.g., a box of water molecules). This approach provides insight into how solvent molecules interact with the solute through hydrogen bonding or dipole-dipole interactions. Such interactions can stabilize or destabilize conformers or transition states, thus influencing reaction rates and selectivity in a way that implicit solvent models used in QM calculations might not fully capture. ucsb.edu
Enzyme Environments: This compound is a substrate for various enzymes, such as hydrolases, which can perform enantioselective transformations. MD simulations are invaluable for studying how the molecule binds within the active site of an enzyme. By simulating the enzyme-substrate complex, researchers can identify key amino acid residues that interact with the substrate, observe the conformational changes that occur upon binding, and understand the structural basis for the enzyme's catalytic activity and stereoselectivity. nih.gov These simulations can help rationalize experimental outcomes and guide the design of new biocatalysts for the synthesis of chiral compounds.
Synthesis and Comparative Reactivity of Analogues and Derivatives of S Oxiraneacetic Acid Phenylmethyl Ester
Modification of the Phenylmethyl Ester Moiety and its Impact on Reactivity
The phenylmethyl ester, or benzyl (B1604629) ester, group in (S)-Oxiraneacetic Acid Phenylmethyl Ester is not merely a protecting group for the carboxylic acid but also an electronic and steric modulator of the molecule's reactivity. Alterations to the phenyl ring of this ester group can significantly influence the electrophilicity of the epoxide ring carbons, thereby affecting the rates and regioselectivity of nucleophilic ring-opening reactions.
Research into related benzylic systems has demonstrated that the electronic nature of substituents on the phenyl ring can have a profound impact on reaction rates. For instance, studies on the solvolysis of substituted benzyl chlorides have shown a correlation between the reaction rate and the electron-donating or electron-withdrawing nature of the para-substituent. While direct kinetic studies on a series of substituted phenylmethyl esters of (S)-oxiraneacetic acid are not extensively documented in publicly available literature, the principles from analogous systems can be extrapolated.
It is hypothesized that electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the para position of the benzyl ring would lead to an increase in the rate of nucleophilic attack on the epoxide. These groups would inductively withdraw electron density from the ester oxygen, which in turn would make the entire oxiraneacetic acid moiety more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would be expected to decrease the reaction rate by increasing electron density around the reaction center.
The following table illustrates the expected relative reactivity based on the Hammett substituent constant (σₚ), a measure of the electronic effect of a substituent in the para position. A more positive σₚ value indicates a stronger electron-withdrawing effect.
Table 1: Predicted Impact of Phenylmethyl Ester Substituents on Epoxide Reactivity
| Substituent (X) in para-X-C₆H₄CH₂- | Hammett Constant (σₚ) | Expected Effect on Epoxide Reactivity |
|---|---|---|
| -OCH₃ | -0.27 | Decreased |
| -CH₃ | -0.17 | Slightly Decreased |
| -H | 0.00 | Baseline |
| -Cl | 0.23 | Increased |
| -CN | 0.66 | Significantly Increased |
| -NO₂ | 0.78 | Strongly Increased |
These predictions are based on the fundamental principles of physical organic chemistry and provide a framework for designing experiments to tune the reactivity of this compound for specific synthetic applications.
Analogues with Varied Epoxide Ring Substituents
Substitution on the oxirane ring of this compound introduces steric and electronic factors that significantly alter its reactivity towards nucleophiles. The regioselectivity of the ring-opening reaction is particularly sensitive to the nature of the substituent.
In the case of the parent compound, nucleophilic attack generally occurs at the less substituted C3 carbon of the epoxide ring, following an Sₙ2 mechanism. However, the introduction of substituents can alter this preference. For example, the synthesis of analogues with alkyl or aryl groups at the C3 position would be expected to further hinder attack at this site, thus reinforcing the regioselectivity for attack at C2.
Conversely, placing an electron-withdrawing substituent on the epoxide ring could influence the electronic distribution and potentially alter the site of nucleophilic attack. While specific studies on a wide range of substituted this compound analogues are limited, research on related glycidyl (B131873) ethers and esters provides valuable insights. The reaction of these epoxides with various nucleophiles is a cornerstone of polymer and materials science, and the principles governing their reactivity are well-established.
The following table outlines potential epoxide ring-substituted analogues and the predicted primary site of nucleophilic attack.
Table 2: Predicted Regioselectivity of Nucleophilic Attack on Substituted Epoxide Analogues
| Substituent at C3 | Predicted Primary Site of Nucleophilic Attack | Rationale |
|---|---|---|
| -H (Parent Compound) | C3 | Less sterically hindered. |
| -CH₃ | C2 | Increased steric hindrance at C3. |
| -Ph | C2 | Significant steric hindrance at C3. |
| -CH₂Cl | C3 | Electronic effect of the chloro group may enhance electrophilicity at C3, but steric factors still favor attack at the terminal carbon. |
The synthesis of these analogues would typically involve the asymmetric epoxidation of the corresponding substituted allylic alcohol, followed by esterification.
Stereoisomers (e.g., (R)-Oxiraneacetic Acid Phenylmethyl Ester) and Comparative Reactivity Studies
The stereochemistry of the epoxide is of paramount importance in asymmetric synthesis. The differential reactivity of the enantiomers, (S)- and (R)-Oxiraneacetic Acid Phenylmethyl Ester, is the basis for kinetic resolutions, a powerful method for separating racemic mixtures.
In a kinetic resolution, a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic starting material. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of a product enriched in the stereoisomer derived from the more reactive enantiomer.
The following table illustrates a hypothetical kinetic resolution of racemic Oxiraneacetic Acid Phenylmethyl Ester using a lipase (B570770) that preferentially reacts with the (R)-enantiomer.
Table 3: Hypothetical Enzymatic Kinetic Resolution of (±)-Oxiraneacetic Acid Phenylmethyl Ester
| Reaction Time | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Ester ((S)-isomer) | Enantiomeric Excess (ee) of Product ((R)-acid) |
|---|---|---|---|
| t₁ | 25 | ~33% | High |
| t₂ | 50 | >95% | High |
| t₃ | 75 | Approaching 100% | Decreasing due to reaction of (S)-isomer |
In non-enzymatic reactions with chiral nucleophiles or catalysts, similar differentiation in reactivity is observed. The transition states for the reaction of the chiral reagent with the (S) and (R) enantiomers are diastereomeric and thus have different energies, leading to different reaction rates. This difference in reactivity is the key to many asymmetric syntheses where a chiral catalyst can selectively open one enantiomer of a racemic epoxide in the presence of the other.
Design and Synthesis of Chiral Building Blocks Derived from this compound
This compound is a versatile starting material for the synthesis of a wide array of other valuable chiral building blocks. The epoxide ring can be opened by a variety of nucleophiles to introduce diverse functionalities with stereochemical control.
One common strategy is the regioselective opening of the epoxide at the C3 position with a nucleophile, followed by further transformations of the resulting secondary alcohol and the ester group. For example, reaction with an azide (B81097) nucleophile yields a β-azido alcohol, which can be subsequently reduced to a β-amino alcohol, a key structural motif in many pharmaceuticals and chiral ligands.
Another approach involves the use of organometallic reagents to open the epoxide ring. For instance, the reaction with a Gilman cuprate (B13416276) can introduce an alkyl or aryl group at the C3 position, leading to the formation of a new carbon-carbon bond with concomitant creation of a chiral secondary alcohol.
The following table provides examples of chiral building blocks that can be synthesized from this compound.
Table 4: Chiral Building Blocks Derived from this compound
| Nucleophile | Intermediate Product | Final Chiral Building Block | Potential Applications |
|---|---|---|---|
| NaN₃ | (S)-3-Azido-2-hydroxybutanoic acid phenylmethyl ester | (S)-3-Amino-2-hydroxybutanoic acid derivatives | Synthesis of peptide isosteres, chiral auxiliaries |
| R₂CuLi | (S)-3-Alkyl/Aryl-2-hydroxybutanoic acid phenylmethyl ester | Chiral β-substituted-α-hydroxy acids and derivatives | Natural product synthesis, asymmetric catalysis |
| RSH/base | (S)-3-(Alkyl/Arylthio)-2-hydroxybutanoic acid phenylmethyl ester | Chiral β-thio-α-hydroxy acids | Synthesis of enzyme inhibitors, chiral ligands |
| H₂O/acid catalyst | (S)-2,3-Dihydroxybutanoic acid phenylmethyl ester | (S)-Glyceric acid derivatives | Synthesis of carbohydrates and other natural products |
The ability to transform this compound into these and other chiral synthons highlights its significance as a foundational molecule in the field of asymmetric synthesis.
Emerging Research Areas and Future Directions in S Oxiraneacetic Acid Phenylmethyl Ester Chemistry
Integration with Green Chemistry Principles and Sustainable Synthetic Methodologies
The paradigm of green chemistry is increasingly influencing the synthesis and application of chemical intermediates like (S)-Oxiraneacetic acid phenylmethyl ester. Research is actively pursuing methodologies that minimize environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources.
Key areas of development include:
Eco-friendly Catalysts: The move away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. For epoxide synthesis, this includes replacing traditional peroxy acids, which generate significant waste, with cleaner oxidants like hydrogen peroxide, often paired with manganese-based ecocatalysts. mdpi.com
Renewable Feedstocks: There is a growing interest in sourcing starting materials from renewable biomass. rsc.org Platform molecules derived from sugars, lignin, and fatty acids are being investigated as sustainable precursors for chemical synthesis. kit.edu For instance, furan (B31954) derivatives obtained from sugar fermentation are being explored as bio-based alternatives to petroleum-derived aromatics. rsc.orgkit.edu
Sustainable Solvents: The choice of solvent has a major impact on the environmental footprint of a chemical process. Research efforts are directed towards using greener solvents, such as cyclopentyl methyl ether (CPME), or developing solvent-free reaction conditions. mdpi.com The use of switchable solvent systems, like those based on dimethyl sulfoxide (B87167) and CO2, also presents a more sustainable approach for chemical modifications. kit.edu
Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions can drastically reduce or eliminate the need for solvents, shorten reaction times, and lower energy consumption, making it a highly eco-responsible approach. researchgate.net
| Green Chemistry Principle | Application in Ester & Epoxide Synthesis | Potential Benefit |
|---|---|---|
| Use of Eco-friendly Catalysts | Replacing peroxy acids with H₂O₂ and manganese catalysts for epoxidation. mdpi.com | Reduced waste, improved safety. |
| Renewable Starting Materials | Utilizing bio-based building blocks like 2,5-furan dicarboxylic acid (FDCA) from sugars. rsc.org | Reduced reliance on fossil fuels, biodegradable products. |
| Solvent Reduction | Employing mechanosynthesis (ball milling) to conduct reactions without bulk solvents. researchgate.net | Decreased solvent waste, lower energy input, faster reactions. |
Development of Novel Catalytic Systems for Enantioselective Transformations
The chirality of this compound is one of its most critical features. Developing novel catalytic systems that can preserve or transfer this stereochemical information in subsequent reactions is a major research focus. The goal is to synthesize enantiopure compounds, which are crucial in pharmaceuticals and materials science. nih.gov
Recent advances in asymmetric catalysis that are relevant to the transformations of this ester include:
Bimetallic Catalysis: The combination of two distinct metal catalysts can enable unique and highly selective transformations. For example, a Au(I)/chiral Sc(III) bimetallic system has been successfully used in asymmetric hetero-Diels-Alder reactions to produce complex chiral molecules with high enantioselectivity. nih.gov Such systems could potentially be applied to cascade reactions starting from this compound.
Organo-SOMO Catalysis: This novel activation mode involves the single-electron oxidation of a chiral enamine intermediate, generating a radical cation. researchgate.net This highly reactive species can then participate in various enantioselective coupling reactions, offering a new pathway for the asymmetric functionalization of aldehydes and ketones, which could be products derived from the starting ester. researchgate.net
Chiral Squaramide Catalysis: Low-molecular-weight organic molecules, such as squaramides, have emerged as powerful catalysts for a range of enantioselective reactions. They have been shown to effectively catalyze the Michael addition of nucleophiles to electrophiles, creating chiral products with high yields and excellent stereocontrol, which is a key transformation for epoxide-derived intermediates. rsc.org
The ring-opening of epoxides is a fundamental reaction for creating vicinal amino alcohols, which are important chiral building blocks. nih.gov The development of new catalytic systems is crucial for controlling the regioselectivity and enantioselectivity of these transformations.
Applications in Continuous Flow Chemistry and Microreactor Technology
Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com Performing reactions in microreactors or flow systems offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. pharmtech.com
The application of flow technology to the synthesis and reactions of this compound could provide several benefits:
Improved Safety: Many reactions involving reactive intermediates like epoxides or energetic reagents can be handled more safely in flow reactors, where only small volumes are reacting at any given time. pharmtech.com
Enhanced Control and Efficiency: Flow systems allow for precise control of temperature, pressure, and residence time, often leading to higher yields and selectivities compared to batch reactions. mdpi.com For example, the synthesis of (S)-warfarin was optimized in a flow microreactor, achieving high conversion and enantiomeric excess with a short residence time. mdpi.com
Scalability and Automation: Flow processes can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel. mdpi.com This technology also allows for the integration of multiple reaction and purification steps into a single, automated sequence. mdpi.compharmtech.com A three-minute synthesis of Ibuprofen has been demonstrated using a multi-step flow system. mdpi.com
| Flow Chemistry Advantage | Example Application | Relevance to this compound |
|---|---|---|
| Enhanced Safety | Minimizing accumulation of energetic diazonium salt intermediates in the synthesis of m-nitrothioanisole. pharmtech.com | Safer handling of reactive epoxide ring and subsequent energetic reactions. |
| Precise Reaction Control | Optimization of temperature and residence time for the synthesis of (S)-warfarin, leading to 93% ee. mdpi.com | Improved control over stereochemistry and side-product formation in ring-opening reactions. |
| Rapid Synthesis & Scalability | Continuous production of Ibuprofen with an output of 8.1 g/h. mdpi.com | Potential for efficient, on-demand production of derivatives for further synthesis. |
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights
Understanding reaction mechanisms and kinetics is fundamental to process optimization and control. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time without disturbing the system, providing a wealth of data that is often inaccessible through traditional offline analysis.
Techniques applicable to the chemistry of this compound include:
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods are powerful tools for tracking the concentration of reactants, intermediates, and products by monitoring their characteristic functional group vibrations. nih.gov In-situ FTIR can provide valuable information about surface interactions and the dynamics of adsorption and desorption processes. nih.gov Combined NIR and Raman spectroscopy systems have been used to monitor multi-step syntheses in both batch and flow processes, enabling real-time process control. nih.gov
Horizontal Attenuated Total Reflection (HATR-FTIR): This surface-sensitive technique allows for the non-destructive investigation of surface layers and interfaces in real-time, which is particularly useful for studying heterogeneous catalysis or reactions occurring at surfaces. nih.gov
Diffuse Reflectance Infrared Fourier Transform (DRIFT): This technique is effective for monitoring changes in the surface functionality of solid materials under real reaction conditions, which can be applied to reactions involving solid-supported catalysts or reagents. researchgate.net
By applying these techniques, researchers can gain deeper mechanistic insights into the synthesis and subsequent transformations of this compound, leading to more efficient and robust chemical processes.
Exploration of New Synthetic Pathways to Diverse Chiral Scaffolds and Complex Molecules
This compound is a valuable chiral starting material for the synthesis of a wide array of more complex molecules. ontosight.ai Its epoxide ring is highly susceptible to nucleophilic attack, leading to ring-opening and the formation of new stereocenters. This reactivity is the basis for its utility in constructing diverse molecular architectures.
Current research is focused on expanding the synthetic utility of this building block:
Access to Vicinal Amino Alcohols: The ring-opening of epoxides with nitrogen nucleophiles is a cornerstone strategy for the synthesis of enantiopure vicinal amino alcohols, which are prevalent motifs in natural products and pharmaceuticals. nih.gov
Formation of Complex Heterocycles: Through carefully designed cascade reactions, the ester can be converted into complex heterocyclic systems. For instance, intermediates derived from similar starting materials can undergo intramolecular cyclizations or cycloadditions to form chiral chromans, pyrazolones, or tetracyclic isochromans. nih.govrsc.org
Synthesis of γ-Aryl-β-ketoesters: The carbon framework of the ester can be elaborated into other important synthetic intermediates. New methods, such as those utilizing aryne chemistry, are being developed to create complex structures like γ-aryl-β-ketoesters, which are precursors to numerous pharmaceuticals. eurekalert.org
The ability to participate in these varied transformations underscores the importance of this compound as a versatile chiral pool reagent for the efficient construction of molecules with significant biological or material properties.
Q & A
Q. How can researchers optimize the synthesis of (S)-Oxiraneacetic Acid Phenylmethyl Ester to achieve high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or resolving agents. For example, kinetic resolution via lipase-catalyzed transesterification can separate enantiomers . Post-synthesis, chiral HPLC (e.g., using amylose- or cellulose-based columns) quantifies enantiomeric excess (ee). Stereochemical integrity should be confirmed via H-NMR with chiral shift reagents or polarimetry .
- Key Parameters :
| Parameter | Optimal Range | Analytical Method |
|---|---|---|
| Reaction Temp. | 0–25°C | Thermocouple monitoring |
| Catalyst Loading | 5–10 mol% | Gravimetric analysis |
| ee | >98% | Chiral HPLC |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- GC-MS : Identifies volatile impurities (e.g., residual solvents) using non-polar columns (e.g., DB-5) .
- H/C-NMR : Assigns stereochemistry and confirms esterification (e.g., δ 4.3–5.0 ppm for benzyl protons) .
- IR Spectroscopy : Validates carbonyl (C=O) stretch at ~1740 cm and epoxide ring vibrations (~1250 cm) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Hydrolysis of the ester and epoxide groups is pH-dependent. Stability studies should:
- Use buffered solutions (pH 2–12) at 25°C.
- Monitor degradation via HPLC-UV at 210 nm.
- Critical Finding : Hydrolysis accelerates above pH 7 due to nucleophilic attack on the epoxide .
Advanced Research Questions
Q. How do stereochemical configurations ((S)- vs. (R)-enantiomers) affect the reactivity of Oxiraneacetic Acid Phenylmethyl Ester in ring-opening reactions?
- Methodological Answer : The (S)-enantiomer exhibits regioselective ring-opening with nucleophiles (e.g., amines, thiols) due to steric and electronic effects. For example:
- Kinetic Study : Compare reaction rates using pseudo-first-order conditions.
- DFT Calculations : Model transition states to explain stereoelectronic preferences .
- Data Contradiction Note : Conflicting reports on regioselectivity may arise from solvent polarity; polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less substituted epoxide carbon .
Q. What strategies resolve discrepancies in reported thermochemical data (e.g., ΔfH) for this compound?
- Methodological Answer : Discrepancies often stem from differing computational methods (e.g., DFT vs. MP2) or experimental conditions. To reconcile
Recalculate ΔfH using high-level ab initio methods (e.g., G4MP2) with corrections for basis set superposition error.
Validate against experimental calorimetry (e.g., bomb calorimeter for combustion enthalpy) .
- Example : Gas-phase ΔfH values for analogous esters vary by ±5 kJ/mol due to conformational flexibility .
Q. How can researchers design kinetic studies to elucidate the mechanism of acid-catalyzed epoxide ring-opening in this compound?
- Methodological Answer : Use isotopic labeling (O) or trapping experiments:
- Step 1 : Perform reactions in O to track oxygen incorporation into products.
- Step 2 : Employ scavengers (e.g., DO) to identify intermediates via H-NMR.
- Data Analysis : Fit kinetic data to rate laws (e.g., first-order in [H]) and propose a carbocation or SN2 mechanism .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
